molecular formula C19H24N4O4S2 B3720410 ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3720410
M. Wt: 436.6 g/mol
InChI Key: BCJNBDYXAOFBPN-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzothiophene core esterified at the 3-position, linked via a sulfanyl-butanamido bridge to a 6-amino-4-oxo-1,4-dihydropyrimidine moiety. The dihydropyrimidinone ring is a known pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme inhibition. The benzothiophene system, partially saturated, may enhance metabolic stability compared to fully aromatic analogs. The ethyl ester group likely contributes to lipophilicity, influencing bioavailability .

Properties

IUPAC Name

ethyl 2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-3-11(29-19-21-13(20)9-14(24)22-19)16(25)23-17-15(18(26)27-4-2)10-7-5-6-8-12(10)28-17/h9,11H,3-8H2,1-2H3,(H,23,25)(H3,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNBDYXAOFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyrimidine and butanamido groups. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Amide Group Transformations

The butanamido group (–CONH–CH₂CH₂CH₂–) may undergo reactions such as:

  • Hydrolysis : Under basic or acidic conditions, the amide could hydrolyze to form a carboxylic acid.

  • Nucleophilic Attack : The carbonyl oxygen may participate in reactions with nucleophiles like amines or hydrazines.

Sulfanyl (Thioether) Group

The sulfanyl bridge (–S–) linking the pyrimidine and benzothiophene moieties is reactive in:

  • Oxidation : Conversion to sulfoxide or sulfone under oxidizing agents like H₂O₂.

  • Reduction : Cleavage of the S–C bond using reagents like LiAlH₄.

Ethyl Ester Reactivity

The ethyl ester (–COOEt) may react via:

  • Hydrolysis : Conversion to the carboxylic acid under alkaline conditions.

  • Amide Formation : Reaction with amines to form amides.

Dihydropyrimidinone Formation

The 6-amino-4-oxo-1,4-dihydropyrimidin-2-yl moiety may undergo cyclization via:

  • Imine Formation : Reaction of the amino group with carbonyl compounds.

  • Ring Closure : Intramolecular reactions to form the pyrimidine ring .

Thiophene Ring Chemistry

The benzothiophene core may participate in:

  • Electrophilic Substitution : Reactivity at positions α and β to the sulfur atom.

  • Oxidative Dimerization : Formation of disulfide bonds under oxidizing conditions.

Reaction Conditions and Monitoring

Reaction TypeTypical ConditionsMonitoring Methods
Amide CouplingRoom temperature, dichloromethane, coupling agents (e.g., EDC/HOBt)TLC, NMR
CyclizationAcetic anhydride, refluxTLC, IR (C=O stretch)
HydrolysisAlkaline aqueous solutions (e.g., NaOH)pH monitoring, HPLC

Biological Activity Correlations

While direct data on this compound is limited, related derivatives exhibit:

  • Antimicrobial Activity : Linked to the thiophene and pyrimidine motifs .

  • Anti-inflammatory Effects : Potential via inhibition of NF-κB pathways.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of functional groups that include a dihydropyrimidine moiety, a benzothiophene core, and a carboxylate ester. The structural complexity allows for diverse chemical reactivity and biological interactions.

Structural Formula

C23H24N4O4S2\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}_{2}

Medicinal Chemistry

Ethyl 2-{2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfany]butanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory activities by inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer Activity : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Its mechanism may involve the modulation of enzyme activity linked to tumor growth.

Biological Applications

The compound is being explored for its role as an enzyme inhibitor or receptor modulator:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory processes and tissue remodeling .

Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of novel materials:

  • Synthesis of Complex Molecules : The unique functional groups allow it to be used as a precursor in the synthesis of more complex organic molecules for various industrial applications.

Anti-inflammatory Research

A study demonstrated that derivatives of dihydropyrimidines exhibit significant inhibition of pro-inflammatory cytokines in vitro. Such findings suggest that ethyl 2-{2-[...]} could lead to the development of new anti-inflammatory agents .

Anticancer Investigations

Research on compounds similar to ethyl 2-{2-[...]} has shown promising results in preclinical models where they inhibited cancer cell proliferation through apoptosis induction . This highlights the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism by which ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE (CAS 478079-36-6)
  • Core structure: Pyrimidine ring substituted with methylsulfanyl and fluorobenzoylamino-phenylsulfanyl groups.
  • Methylsulfanyl group increases hydrophobicity (XLogP3 = 4.6) compared to amino-oxo substituents in the target compound. Single hydrogen-bond donor (vs. two in the target compound: amino and oxo groups) .
Target Compound
  • Core structure: Benzothiophene fused with a dihydropyrimidinone.
  • Key features: Amino and oxo groups on the pyrimidine ring enable strong hydrogen-bond interactions. Partially saturated benzothiophene may reduce planarity, affecting π-π stacking but improving solubility. Butanamido linker adds conformational flexibility compared to rigid phenylsulfanyl groups in the analog above.

Physicochemical Properties

Property Target Compound (Inferred) ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE
Molecular formula Not explicitly provided C21H18FN3O3S2
Molecular weight ~480–500 (estimated) 443.5
XLogP3 ~3.5–4.0 (estimated) 4.6
Hydrogen-bond donors 2 (amino and amide) 1
Hydrogen-bond acceptors 8–10 (estimated) 8
Rotatable bonds ~10 (estimated) 8
Topological polar surface area ~140–150 Ų (estimated) 132 Ų

Key observations :

  • The analog’s fluorine substituent and methylsulfanyl group contribute to higher logP, favoring lipid bilayer penetration.

Biological Activity

The compound ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a novel derivative that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The core structure includes a benzothiophene moiety linked to a dihydropyrimidinone derivative, which is known for various pharmacological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The dihydropyrimidinone core is known to inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory responses and tissue remodeling .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, potentially mitigating oxidative stress in cells .
  • Calcium Channel Modulation : Some derivatives have been shown to block L-type calcium channels, which are critical in cardiovascular function and muscle contraction .

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Inhibits enzymes involved in inflammatory pathways, reducing tissue damage.
Cognitive Enhancement Potential use in neurological disorders due to effects on neurotransmitter systems.
Cardiovascular Effects Modulates calcium channels and may influence blood pressure and heart rate.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • A study investigating the structure-activity relationship (SAR) of dihydropyrimidinones found that modifications at specific positions significantly enhanced their potency as enzyme inhibitors .
  • Another research highlighted the potential of dihydropyrimidinones in treating Alzheimer's disease by enhancing cognitive function through acetylcholinesterase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with a suitably functionalized butanamide intermediate. Key steps include thioether bond formation and subsequent coupling with the benzothiophene carboxylate moiety. Reaction optimization should utilize factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Chromatographic purification (e.g., flash column chromatography with gradient elution) is critical to isolate intermediates .

Q. How can researchers validate the compound’s antioxidant activity in vitro, and what assays are methodologically robust?

  • Methodological Answer : Standard assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power). For reproducibility, use triplicate measurements with positive controls (e.g., ascorbic acid) and normalize results to compound concentration. Ensure solvent compatibility (e.g., DMSO concentration ≤1% to avoid interference) .

Q. What spectroscopic techniques are essential for structural characterization, and how should data discrepancies be resolved?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC), FT-IR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks (e.g., overlapping signals in the benzothiophene region), employ computational NMR prediction tools or variable-temperature NMR to resolve conformational dynamics .

Advanced Research Questions

Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model reaction kinetics and optimize parameters (e.g., flow rates in continuous reactors). Real-time adjustments via AI can mitigate exothermic risks and improve yield in scaled-up processes .

Q. What mechanistic studies are recommended to elucidate the compound’s anti-inflammatory activity at the molecular level?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or NF-κB pathways. Validate findings with surface plasmon resonance (SPR) to measure binding affinity and Western blotting to assess protein expression changes in LPS-induced macrophage models .

Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Employ a factorial design matrix to test stability across pH (2–10) and temperature (4–40°C). Use HPLC-UV to quantify degradation products. For conflicting results, apply Arrhenius kinetics to extrapolate shelf-life and identify critical degradation pathways .

Q. What theoretical frameworks are applicable for hypothesizing the compound’s dual antioxidant and anti-inflammatory effects?

  • Methodological Answer : Link the research to the "free radical theory of inflammation," which posits oxidative stress as a driver of inflammatory cascades. Design experiments to measure ROS (reactive oxygen species) suppression and cytokine (e.g., IL-6, TNF-α) inhibition in parallel, ensuring alignment with biochemical pathway models .

Q. How can bibliometric analysis guide the identification of underexplored research avenues for this compound?

  • Methodological Answer : Conduct a systematic review using databases (PubMed, Scopus) to map existing studies. Keywords: "pyrimidine derivatives," "benzothiophene carboxylates," "sulfanyl butanamide." Use VOSviewer to visualize research gaps, such as limited in vivo neuroprotective studies or unexplored synergies with existing therapeutics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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